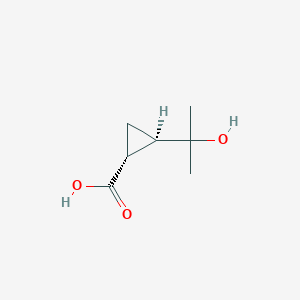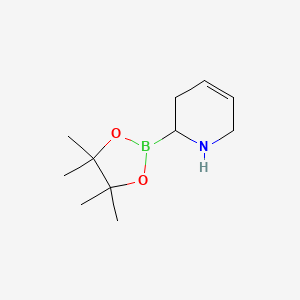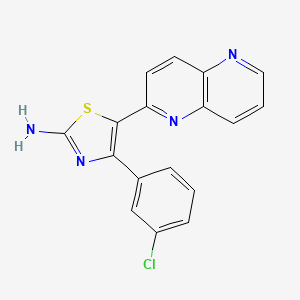![molecular formula C7H6FNO B13515215 5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
5-fluoro-2H,3H-furo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2H,3H-furo[2,3-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring The presence of a fluorine atom at the 5-position of the furan ring adds unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2H,3H-furo[2,3-c]pyridine can be achieved through several synthetic routes. One common method involves the Rh-catalyzed tandem reaction, which constructs the furo[2,3-c]pyridine core by cyclization reactions . This method typically requires specific reaction conditions, including the use of rhodium catalysts and suitable ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Rh-catalyzed tandem reaction or other efficient synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 5-position.
Scientific Research Applications
5-fluoro-2H,3H-furo[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 5-fluoro-2H,3H-furo[2,3-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been shown to target key cellular signaling pathways, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can disrupt cellular processes, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2H,3H-furo[2,3-b]pyridine: Another fluorinated furo[2,3-b]pyridine compound with similar structural features.
Furo[3,2-c]pyridine-based compounds: These compounds share the furo[2,3-c]pyridine core but differ in the substitution pattern and functional groups.
Uniqueness
5-fluoro-2H,3H-furo[2,3-c]pyridine is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for developing new pharmaceuticals and materials with tailored properties.
Properties
Molecular Formula |
C7H6FNO |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydrofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2 |
InChI Key |
CXMXUSRDTPQPHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CN=C(C=C21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans](/img/structure/B13515138.png)
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)


![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)



![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)


